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Introduction

For researchers, scientists, and drug development professionals, the transition from early-stage
discovery to preclinical and clinical development necessitates a fundamental shift in
documentation practices. Good Manufacturing Practice (GMP) is a system that ensures
products are consistently produced and controlled according to quality standards.[1]
Documentation is a critical pillar of GMP, serving as the foundation for traceability,
accountability, and data integrity.[2] This application note provides a guide for implementing
robust GMP documentation practices within a research setting to ensure data is reliable,
reproducible, and ready for regulatory scrutiny.

Core Principles of GMP Documentation

The bedrock of good documentation practice (GDocP) is the "ALCOA++" principle. This
acronym dictates that all recorded data must be:

Attributable: Who performed an action and when?

Legible: Can it be read?

Contemporaneous: Recorded at the time the work was done.[3]

Original: The first recording of the data.
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Accurate: The data is correct and reliable.[3]

+ Complete: All necessary data is present.

+ Consistent: Data is chronological and without contradiction.

+ Enduring: Stored on a medium that will last.

+ Available: Can be accessed for review or audit.[3]

Adherence to these principles ensures the creation of a detailed history of each product, from
raw materials to final distribution, allowing for investigation and traceability.[2]

Protocols for GMP-Compliant Documentation

Protocol 1: Maintaining a GMP-Compliant Laboratory
Notebook

Objective: To ensure all experimental data generated in the laboratory is recorded in a manner
that is attributable, legible, contemporaneous, original, and accurate.

Methodology:

» Notebook Issuance: Each researcher is issued a sequentially numbered, bound notebook
with numbered pages from a central document control function. An issuance log is
maintained.

e Ink and Entries: All entries must be made in permanent black or blue ink.[4] Never use pencil
or erasable ink.

o Contemporaneous Recording: Record all activities, observations, and data directly into the
notebook as they occur.[3][5] Do not rely on scrap paper or memory.

« |dentification: At the start of each experiment, record the date, project title, experiment
number, and objectives.

» Detailed Procedure: Document all steps taken, including calculations, reagents used (with lot
numbers and expiration dates), and equipment utilized (with unique identifiers or calibration
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status).

o Data Recording: Attach raw data printouts (e.g., from analytical instruments) directly into the
notebook. Sign and date across the attachment to anchor it to the page.

o Corrections: To correct an error, draw a single line through the incorrect entry so it remains
legible. Write the correct information nearby and initial and date the change with a brief
reason for the correction.

o Page Completion: Sign and date the bottom of each page upon completion of the day's work.
A second person (a supervisor or peer) should review, understand, and countersign the page
in a timely manner.

e No Blank Spaces: Draw a diagonal line through any large, unused portions of a page to
prevent later additions.

Protocol 2: Authoring and Managing Standard Operating
Procedures (SOPs)

Objective: To create clear, concise, and unambiguous instructions for performing routine
operations to ensure consistency and quality.[6]

Methodology:
e SOP Development:

o Identify the Need: Determine which routine processes require an SOP (e.g., equipment
operation, analytical methods, cleaning procedures).

o Gather Information: Involve subject matter experts who perform the task to gather all
necessary information.[7]

o Draft the SOP: Write the SOP using clear and direct language.[7] Avoid ambiguity.
¢ SOP Structure and Content: Every SOP should contain the following sections:

o Title, SOP Number, and Version Number: For unique identification.
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o Purpose: Explain the "why" behind the procedure.[6]

o Scope: Define the applicability of the SOP.[6]

o Responsibilities: Clearly state who is responsible for performing the tasks.[6]
o Materials and Equipment: List all necessary items.[6]

o Procedure: Provide step-by-step instructions for performing the task.[6]

o Documentation: Specify what needs to be recorded and where.

o Revision History: Track changes made to the document over time.[6]

e Review and Approval:
o The draft SOP must be reviewed by peers and the Quality Assurance (QA) unit.

o After incorporating feedback, the final SOP is approved and signed by authorized
personnel, such as the department head and QA.[2]

e Training and Implementation:

o All relevant personnel must be trained on the new or revised SOP before it becomes
effective. Training records must be maintained.[3]

e Document Control:

o The official version of the SOP is maintained by a document control system. Only current,
approved versions should be available for use.

o SOPs must be periodically reviewed (e.g., every 2 years) to ensure they remain current.

Data Presentation: Tables

Quantitative data must be presented clearly. The following tables provide examples relevant to
a research GMP environment.

Table 1: Example Specifications for a Research-Grade Plasmid DNA Batch
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Parameter Test Method Acceptance Criteria

) ) Single band corresponds to
Identity Agarose Gel Electrophoresis

reference standard

Purity (A260/A280) UV Spectroscopy 1.8-20
Concentration UV Spectroscopy > 1.0 mg/mL
Endotoxin LAL Assay <10 EU/mg
Supercoiled Form Agarose Gel Electrophoresis > 85%

Table 2: Example Document Control Log for an SOP

SOP . ) Effective Review
Version Title Author Status
Number Date Date
Operation
of the
2025-10- 2027-10- )
QC-001 1.0 NanoDrop J. Doe Active
01 01
Spectropho
tometer
Operation
of the
2027-09- 2029-09- )
QC-001 2.0 NanoDrop J. Doe Active
15 15
Spectropho
tometer
Laboratory
Notebook
] 2025-08- 2027-08- )
LAB-005 1.0 Documenta  A. Smith Active
_ 15 15
tion
Practices
Cell
Culture 2025-11- 2027-11-
LAB-006 1.0 L. Chen Draft
Cryopreser 20 20
vation
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Visualizing GMP Workflows

Diagrams are essential for illustrating the flow of processes and relationships within a GMP
system.
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Caption: Workflow for the lifecycle of a GMP document.
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Caption: Process flow for handling a GMP deviation.
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Caption: Logical pathway for data integrity and traceability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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